molecular formula C6H10O<br>(CH3)2C=CH-COCH3<br>C6H10O B046562 Mesityl oxide CAS No. 141-79-7

Mesityl oxide

Cat. No.: B046562
CAS No.: 141-79-7
M. Wt: 98.14 g/mol
InChI Key: SHOJXDKTYKFBRD-UHFFFAOYSA-N
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Description

Mesityl oxide, also known as 4-methylpent-3-en-2-one, is an α,β-unsaturated ketone with the molecular formula C6H10O. It is a colorless to light-yellow, oily liquid with a characteristic honey-like or peppermint odor. This compound is notable for its volatility and is soluble in most organic solvents but only slightly soluble in water .

Mechanism of Action

Target of Action

Mesityl oxide, also known as 4-Methyl-3-penten-2-one, is primarily used as a solvent and in the production of other chemicals

Mode of Action

This compound is an α,β-unsaturated ketone . It is used in chemical reactions as a solvent or as a reactant itself. For instance, it is used in the production of methyl isobutyl ketone by hydrogenation . In this process, this compound interacts with hydrogen in the presence of a catalyst to form methyl isobutyl ketone .

Biochemical Pathways

This compound is involved in several chemical reactions. One such reaction is the aldol condensation of acetone to give diacetone alcohol, which readily dehydrates to give this compound . Another reaction involves the zinc chloride-catalyzed condensation of this compound with ethyl acetoacetate .

Pharmacokinetics

It’s known that this compound is a volatile liquid, indicating that it could be rapidly absorbed and distributed if it were to enter the body .

Result of Action

The primary result of this compound’s action in industrial processes is the production of other chemicals. For example, it is used in the production of methyl isobutyl ketone, a solvent used in many industries . Further hydrogenation of this compound gives 4-methyl-2-pentanol (methyl isobutyl carbinol) .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure. For instance, the aldol condensation reaction in which it is involved is temperature-dependent . Additionally, this compound is a flammable liquid, and its reactivity can be influenced by the presence of ignition sources .

Biochemical Analysis

Biochemical Properties

Mesityl oxide’s alpha-unsaturated ketone structure is considered to be a structural alert . This structure plays a significant role in its biochemical reactions, particularly its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

The cellular effects of this compound are primarily related to its genotoxic properties . It can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its alpha-unsaturated ketone structure . This structure allows it to bind with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . These studies could reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Mesityl oxide can be synthesized through several methods:

    Aldol Condensation of Acetone: This is the most common method, where acetone undergoes aldol condensation to form diacetone alcohol, which then dehydrates to produce this compound.

    Industrial Production: In industrial settings, this compound is often produced by the dehydration of diacetone alcohol.

Chemical Reactions Analysis

Mesityl oxide participates in various chemical reactions:

    Oxidation: this compound can be oxidized to form this compound epoxide or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced to form 4-methyl-2-pentanol using reducing agents like sodium borohydride or catalytic hydrogenation.

    Michael Addition: As an α,β-unsaturated ketone, this compound is a good Michael acceptor and can undergo nucleophilic addition reactions with nucleophiles such as amines and thiols.

    Hydrogenation: This compound can be hydrogenated to produce methyl isobutyl ketone, which is widely used as a solvent.

Scientific Research Applications

Comparison with Similar Compounds

Mesityl oxide can be compared with other α,β-unsaturated ketones such as:

This compound stands out due to its balance of reactivity, lower toxicity, and versatility in various chemical reactions and industrial applications.

Properties

IUPAC Name

4-methylpent-3-en-2-one
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InChI

InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJXDKTYKFBRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O, Array
Record name MESITYL OXIDE
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DSSTOX Substance ID

DTXSID1029170
Record name 4-Methylpent-3-en-2-one
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Molecular Weight

98.14 g/mol
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Physical Description

Mesityl oxide appears as a colorless, oily liquid with a pungent honey-like odor. Flash point 87 °F. Less dense than water and slightly soluble in water. Vapors heavier than air. Used in paint removers, as a solvent for plastics, and as an insect repellent., Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor; [NIOSH], Liquid, COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. DARKENS ON STANDING., Colourless oily liquid; unpleasant grassy-green or pungent, acrylic odour, Oily, colorless to light-yellow liquid with a peppermint- or honey-like odor.
Record name MESITYL OXIDE
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Record name 4-Methyl-3-penten-2-one, 9CI
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C at 760 mm Hg, 130 °C, 266 °F
Record name MESITYL OXIDE
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

73 °F (USCG, 1999), 31 °C, 87 °F (31 °C) (Closed cup), 25 °C c.c., 87 °F
Record name MESITYL OXIDE
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name MESITYL OXIDE
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

3 % (NIOSH, 2023), Sol in about 30 parts water; miscible with most org liq, Miscible in ethanol, ethyl ether, SLIGHTLY SOL IN PROPYLENE GLYCOL, In water, 28,900 mg/L at 20 °C, 28.9 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 3.0 (moderate), slightly soluble inwater; miscible in organic solvents, Miscible at room temperature (in ethanol), 3%
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.853 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8592 at 15 °C/4 °C, Bulk density = 7.1 lb/gal at 20 °C, 0.87 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.03, 0.862-0.868, 0.853 at 68 °F, (59 °F): 0.86
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1063/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name MESITYL OXIDE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Mesityl oxide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0385.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.4 (Air = 1), Relative vapor density (air = 1): 3.4
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

9 mmHg (NIOSH, 2023), 8.21 [mmHg], 8.21 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2, 9 mmHg
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0814
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Occupational Safety and Health Administration (OSHA)
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Impurities

4-Methyl-4-penten-2-one is the precursor of methyl isobutyl ketone ... and can be produced from acetone in a single- or a two-step process. Pure mesityl oxide is obtained by azeotropic distillation of the crude water-containing product. Subsequent purification by removal of the accompanying impurities, such as mesitylene and phorone ... is effected by distillation.
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Color/Form

Oily, colorless to light-yellow liquid

CAS No.

141-79-7
Record name MESITYL OXIDE
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Melting Point

-51 °F (USCG, 1999), -59 °C, MP: -41.5 °C (also reported as -59 °C); can be made to crystallize at low temp in petroleum ether, -41.5 °C, -52 °F
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Synthesis routes and methods I

Procedure details

A mixture of 2.6 kg. of methyl acetoacetate, 2.75 kg. of mesityl oxide, 400 g. of zinc chloride, 2 l. of heptane, and 2 l. of benzene was refluxed for 5 days. The water formed during the reaction was azeotropically distilled off and collected in a separator. A brown oily product remained in the flask. The oily product was then washed with water, sodium bicarbonate solution, and again with water. The oil which remained after washing was dried over calcium chloride and the heptane-benzene solvent removed under vacuum. The remaining oil was distilled under high vacuum over a packed column. From the distillation there was obtained first a forecut of unreacted ethyl acetoacetate and mesityl oxide, a second fraction of isophorone by product and finally crude 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester with a boiling range of 95°-104° at 0.4-0.6 mm.Hg. This crude material was utilized for all experiments without further purification. Pure 3,5,5-trimethyl-2-cyclohexen-1-on-4-carboxylic acid methyl ester was obtained by chromatographic separation on silica gel G (finely divided powdered Silica containing trace amounts of calcium sulfate), using petroleum ether and ethyl ether in a volume ratio of 7 to 3.
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Synthesis routes and methods II

Procedure details

Sodium (30 g.) was dissolved in liquid ammonia (1,500 ml.) and acetylene was passed through the solution until the blue color was discharged. Magnesium turnings (10 g.) were added and the mixture was stirred for 18 hours while acetylene was passed slowly through it. During this period, almost all the magnesium dissolved. A solution of mesityloxide (10.7 g.) in diethyl ether (300 ml.) was cooled to -20° to -40° C. and was added to the reaction mixture over a period of about 5 minutes. The mixture was stirred for 5 hours, the ammonia was evaporated until the temperature of the residue reached -20° C., and the residue was dropped into a solution of sulfuric acid (200 ml.) in water (1,200 ml.) which was maintained at -5° to +15° C. The etheral layer was separated and the aqueous phase was extracted with two portions of diethyl ether (100 ml. each). The combined etheral extracts were washed with a mixture of aqueous saturated sodium bicarbonate solution (20 ml.) and saturated brine (80 ml.), then dried over sodium sulfate and the ether removed by distillation at atmospheric pressure. Distillation of the residue at 25°-34° C./3 mmHg yielded 3,5-dimethylhex-4-en-1-yn-3-ol (57.3 g.) and mesityl oxide (30.0 g.). The conversion of mesityl oxide was thus 72.0% and the yield of product 58.8%.
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Synthesis routes and methods III

Procedure details

10 g of acetone, 2 g of cobalt bromide (CoBr.6H2O), 2 g of triphenylphosphine and 5 g of N-methyl-2-pyrrolidone were added to a shaking-type, stainless steel autoclave having a net capacity of 100 ml, and a mixed gas of hydrogen and carbon monoxide (molar ratio of H2 /CO=1) were introduced thereto under a pressure of 180 kg/cm2 gage, and reaction was carried out at 250° C. for two hours. As a result, a selectivity to methylisobutylketone of 75% was obtained with an acetone conversion of 48.6% by mole. In addition, isopropanol, methylpentylketone, diisobutylketone, mesityl oxide, etc. were formed as by-products.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Mesityl oxide
Reactant of Route 2
Mesityl oxide
Reactant of Route 3
Mesityl oxide
Reactant of Route 4
Mesityl oxide
Reactant of Route 5
Reactant of Route 5
Mesityl oxide
Reactant of Route 6
Reactant of Route 6
Mesityl oxide

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